molecular formula C21H28ClN3O3S B1663585 E-4031 CAS No. 113559-13-0

E-4031

Cat. No.: B1663585
CAS No.: 113559-13-0
M. Wt: 438.0 g/mol
InChI Key: LEGNBJZJJSZVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E-4031 is a selective class III antiarrhythmic agent and a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, which mediates the rapid delayed rectifier potassium current (IKr). This compound exhibits an IC50 of 7.7–15.2 nM for hERG channel inhibition, with its effects observed at concentrations as low as 10 nM in 3D human-induced pluripotent stem cell-derived cardiac tissues (3D-hiPSC-CT) . Beyond arrhythmia research, this compound uniquely acts as a pharmacological chaperone, rescuing trafficking-deficient hERG mutants by promoting their proper folding and membrane expression, though its channel-blocking properties preclude therapeutic use .

Biological Activity

E-4031 is a potent class III antiarrhythmic agent primarily known for its selective inhibition of the human ether-à-go-go-related gene (hERG) potassium channels, which play a critical role in cardiac repolarization. This compound has been extensively studied for its pharmacological properties, particularly its effects on cardiac action potentials and potential implications in drug-induced long QT syndrome.

This compound selectively blocks the rapid delayed rectifier potassium current (I_Kr), mediated by hERG channels. This blockade is crucial in understanding its role in prolonging the cardiac action potential duration (APD). The half-maximal inhibitory concentration (IC50) of this compound for hERG channels has been reported at approximately 15.8 nM , indicating its high potency as an inhibitor .

Key Findings:

  • This compound demonstrates an activation-dependent block of hERG channels, meaning that the degree of inhibition increases with channel activation .
  • The compound was shown to significantly reduce the I_hERG tail current amplitude, which is indicative of its effectiveness in blocking the hERG channel .

Table 1: Summary of this compound's Inhibition Potency

CompoundIC50 (nM)Hill CoefficientReference
This compound15.80.96
This compound-1740.3Not specified

In Vitro Studies:
In a series of experiments, whole-cell patch-clamp techniques were utilized to measure the effects of this compound on hERG currents in HEK293 cells. The results demonstrated that this compound effectively inhibited I_hERG with a significant reduction in current amplitude at various concentrations (3 nM to 300 nM) and revealed a concentration-dependent response .

Case Study: Transgenic Rabbit Models
A notable study involving transgenic rabbits with long QT syndrome (LQT1) assessed the effects of this compound on cardiac action potentials. The study found that this compound administration led to a marked increase in APD, particularly in LQT1 rabbits compared to normal models, thus highlighting its potential for inducing arrhythmogenic effects under certain conditions .

Safety and Toxicology

While this compound is effective as an antiarrhythmic agent, its inhibition of hERG channels raises concerns regarding cardiotoxicity. The blockade can lead to prolonged QT intervals and increased risk for torsades de pointes (TdP), a potentially fatal arrhythmia.

Toxicological Studies:
Research has indicated that modifications to the structure of this compound can alter its affinity for hERG channels, suggesting that careful design can mitigate some safety concerns associated with its use . For instance, certain analogues demonstrated reduced hERG blockade while maintaining antiarrhythmic efficacy.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing hERG channel blockade by E-4031 in vitro?

Methodological Answer:

  • Use HEK293 cells expressing hERG channels for IC50 determination (typical range: 7.7–29 nM) .
  • For functional assays, apply voltage-clamp techniques with a step protocol (e.g., depolarizing to +20 mV, repolarizing to -50 mV to measure tail currents) .
  • Account for protein binding in culture medium: ≥100 nM this compound may be required for full channel block due to ~70% protein binding .
  • Validate drug effects using positive controls like nifedipine in multi-electrode array (MEA) platforms to ensure assay sensitivity .

Q. How should this compound be administered in isolated cardiac tissue studies to evaluate action potential duration (APD) prolongation?

Methodological Answer:

  • Use isolated Purkinje fibers or ventricular myocytes from species like rabbits or guinea pigs.
  • Perfuse with 1–10 µM this compound for 5–30 minutes, monitoring APD at 90% repolarization (APD90) .
  • Note reverse use-dependence: APD prolongation diminishes at faster pacing rates, requiring controlled stimulation protocols .
  • Include calcium overload conditions (e.g., acetylstrophanthidin) to study proarrhythmic delayed afterdepolarizations (DADs) .

Q. What are the standard solubility and storage conditions for this compound in laboratory settings?

Methodological Answer:

  • This compound is soluble in water (50 mg/mL) and DMSO (100 mM). Prepare working solutions fresh to avoid degradation .
  • Store lyophilized powder at -20°C (stable for 3 years) and dissolved aliquots at -80°C (1 month) .
  • Pre-warm to room temperature before use to prevent precipitation in physiological buffers.

Advanced Research Questions

Q. How does this compound’s effect on APD vary across species and developmental stages of cardiomyocytes?

Methodological Answer:

  • In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), APD prolongation is cell-type-dependent: GW9.5 cells show significant responses, while GW5 cells are less sensitive .
  • Use MEA platforms to compare hiPSC-CM responses (e.g., 20% FPDc change threshold) across studies .
  • In rabbits, this compound prolongs APD in mid-myocardial layers (Mid) more than subendocardial regions, increasing transmural dispersion .

Q. Why does this compound enhance proteasomal degradation in trafficking-deficient hERG variants but not wild-type channels?

Methodological Answer:

  • Treat HEK293 cells expressing hERG mutants (e.g., G601S) with 1 µM this compound for 24 hours to rescue membrane trafficking via pharmacological chaperoning .
  • Perform co-immunoprecipitation and mass spectrometry to identify proteostasis interactors (e.g., reduced proteasome subunit binding post-treatment) .
  • Contrast with wild-type hERG, where this compound reduces currents due to incomplete drug washout .

Q. How do hormonal conditions influence this compound’s proarrhythmic effects in computational models?

Methodological Answer:

  • Simulate hormone levels (e.g., 1 nM estradiol in the follicular phase) to study QT prolongation in 1D cardiac tissue models .
  • Incorporate dose-dependent hERG blockade (10 nM this compound) and compare APD changes under testosterone (3 nM) vs. estradiol conditions .
  • Validate using human cardiomyocyte sheets with cell motion imaging to assess electro-mechanical coupling .

Q. What experimental approaches resolve contradictions in this compound’s effects on cell proliferation and membrane potential?

Methodological Answer:

  • In small-cell lung cancer (SCLC) lines (e.g., SW2), incubate with 1–5 µM this compound for 72 hours. Monitor proliferation via BrdU assays and resting potential via patch clamp .
  • Despite no proliferation changes, observe sustained depolarization (e.g., -30 mV shifts) due to HERG blockade, indicating non-proliferative electrophysiological effects .

Q. Data Contradiction Analysis

  • Action Potential Alternans vs. Stability:
    this compound increases AP alternans in guinea pig ventricular myocytes at high pacing rates but stabilizes alternans in certain hiPSC-CMs. Resolve by standardizing pacing protocols and calcium handling buffers across models .
  • Inotropic Effects:
    this compound enhances ventricular contractility in dogs via prolonged calcium influx, unlike other class III agents (e.g., dofetilide). Use strain-specific models and exclude anesthesia interference (e.g., halothane) .

Comparison with Similar Compounds

Potency and Selectivity Among hERG Blockers

E-4031 is benchmarked against other hERG blockers in terms of inhibitory potency and mechanistic specificity:

Compound IC50 (nM) Key Characteristics Reference
This compound 7.7–15.2 High selectivity for hERG; induces APD prolongation and TdP in vitro/in vivo
This compound-17 8.4 Methanesulphonate-free analogue; 2-fold higher potency than this compound
Dofetilide ~10 Class III antiarrhythmic; unsafe in pro-arrhythmia models
Moxifloxacin >1000 Fluoroquinolone antibiotic; weak hERG blocker with lower arrhythmia risk

This compound-17, a structural analogue, demonstrates enhanced potency due to altered binding interactions with hERG's pore helix and S6 residues . In contrast, moxifloxacin—a "safe" hERG blocker—has a much higher IC50, underscoring the critical relationship between hERG inhibition strength and arrhythmia risk .

Electrophysiological Effects vs. Class I and III Antiarrhythmics

This compound’s class III mechanism contrasts sharply with class I drugs like flecainide:

Compound Class Effect on Conduction Velocity Effect on Refractoriness Arrhythmia Risk Reference
This compound III No significant change Prolonged High (TdP)
Flecainide I Reduced No significant change High (re-entry)
Almokalant III No significant change Prolonged High (TdP)

While this compound prolongs refractoriness without slowing conduction, flecainide suppresses conduction velocity, increasing re-entrant arrhythmia risk . Compared to other class III drugs (e.g., almokalant), this compound exhibits unique open-channel block with "trapping" behavior, where the drug remains bound to hERG during repolarization, amplifying APD prolongation .

Pharmacological Chaperone Activity

This compound’s ability to rescue trafficking-deficient hERG mutants distinguishes it from other class III agents:

Compound Trafficking Rescue Therapeutic Applicability Reference
This compound Yes (mutants only) No (channel blocker)
Dofetilide No Yes (antiarrhythmic)
Ibutilide No Yes (antiarrhythmic)

This compound enhances membrane expression of mutant hERG channels (e.g., N470D) by stabilizing their folded state, but its blocking activity limits clinical utility . Dofetilide and ibutilide lack this chaperone effect, highlighting this compound's dual role as both a blocker and a structural corrector .

Pro-Arrhythmic Risk in Screening Models

This compound and dofetilide are classified as "unsafe" in pro-arrhythmia assays, unlike moxifloxacin:

Model Type This compound Effect Dofetilide Effect Moxifloxacin Effect Reference
3D-hiPSC-CT FPD prolongation; TdP-like waveforms Similar to this compound Minimal FPD change
Isolated Cardiomyocytes APD prolongation; early afterdepolarizations (EADs) EADs and arrhythmias No significant APD prolongation
In Silico Simulation 80% FPDcF increase at 0.1 μM Not tested Not tested

Notably, isolated cardiomyocytes fail to distinguish between "safe" and "unsafe" hERG blockers, whereas 3D-hiPSC-CT and in silico models replicate clinical arrhythmia phenotypes with higher fidelity .

Mechanistic and Structural Differences

  • Cisapride vs. This compound: Cisapride, another hERG blocker, is misclassified in machine learning models unless combined with flecainide, suggesting divergent binding mechanisms or structural features .
  • Tedisamil vs. This compound : Tedisamil prolongs APD without trapping in hERG, unlike this compound, indicating distinct interactions with repolarization channels .
  • Combination Therapies : Co-administration of this compound with lidocaine or AZD1305 (a combined ion channel blocker) reduces APD instability, highlighting synergistic antiarrhythmic strategies absent in other class III agents .

Properties

CAS No.

113559-13-0

Molecular Formula

C21H28ClN3O3S

Molecular Weight

438.0 g/mol

IUPAC Name

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H

InChI Key

LEGNBJZJJSZVHZ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl

Canonical SMILES

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

113559-13-0

Pictograms

Irritant

Synonyms

N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.254 g (0.797 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 0.22 g (1.88 mmol) of 6-methyl-2-vinylpyridine and 0.15 g of sodium acetate were suspended in 3 ml of a mixture of methanol and water (1:1) and the suspension was refluxed for 2 h. The liquid reaction mixture was filtered and the filtrate was concentrated. The obtained residue was purified according to silica gel column chromatography (chloroform:methanol:aqueous ammonia=96:4:0.4). The purified product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from ethanol to obtain 0.285 g (yield: 81%) of the intended compound.
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
intended compound
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 76392951
CID 76392951
E-4031
CID 76392951
CID 76392951
E-4031
CID 76392951
CID 76392951
E-4031
CID 76392951
E-4031
CID 76392951
CID 76392951
E-4031
CID 76392951
E-4031

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.